molecular formula C12H6N6O10 B13811336 N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline CAS No. 21565-22-0

N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline

Cat. No.: B13811336
CAS No.: 21565-22-0
M. Wt: 394.21 g/mol
InChI Key: VSGCEWSTFLCCNI-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline (CAS 21565-22-0) is a high-density organic compound with a molecular formula of C12H6N6O10 and a molecular weight of 394.21 g/mol . This compound, also known as 2,2',4,4',6-Pentanitrodiphenylamine, is characterized by a high nitrogen content and a calculated density of 1.836 g/cm³, which suggests potential applications in the study of high-energy materials . In the laboratory, it serves as a valuable analytical standard. It can be analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid; this method is scalable and can be adapted for preparative separation or pharmacokinetic studies . Researchers value this compound for its role in method development and chromatographic studies. Safety and Handling: This chemical is intended for use by qualified researchers only. It is related to trinitroaniline compounds, which are known to be dangerously explosive . Appropriate safety precautions, including personal protective equipment (PPE) and engineering controls, must be used. Procurement Information: We supply this product with a purity of 99% . It is offered for Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(2,4-dinitrophenyl)-2,4,6-trinitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N6O10/c19-14(20)6-1-2-8(9(3-6)16(23)24)13-12-10(17(25)26)4-7(15(21)22)5-11(12)18(27)28/h1-5,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGCEWSTFLCCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N6O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175909
Record name N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline
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Molecular Weight

394.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21565-22-0
Record name N-(2,4-Dinitrophenyl)-2,4,6-trinitrobenzenamine
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Record name N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline
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Record name N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline
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Record name N-(2,4-dinitrophenyl)-2,4,6-trinitroaniline
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Preparation Methods

General Synthetic Strategy

The synthesis of N-(2,4-dinitrophenyl)-2,4,6-trinitroaniline typically involves two key components:

The target compound is formed by coupling these two highly nitrated aromatic systems through an amine linkage.

Preparation of 2,4,6-Trinitroaniline (Picramide)

The synthesis of 2,4,6-trinitroaniline is a crucial step, as it serves as the amine donor for the final compound.

Method A: Amination of Picric Acid

  • Picric acid (2,4,6-trinitrophenol) is converted to 2,4,6-trinitroaniline by treatment with ammonium salts such as diammonium hydrogen phosphate in sulfolane solvent.
  • Reaction conditions: Heating a slurry of picric acid (10.0 g, 43.8 mmol), diammonium hydrogen phosphate (11.6 g, 87.6 mmol), and dry sulfolane (40 mL) in a sealed reactor from 25 °C to 175 °C over 2 hours, then maintaining 175 °C for 20 hours under ~20 psi pressure.
  • Yield: Approximately 93% isolated yield of 2,4,6-trinitroaniline.
  • Workup: After cooling, water is added, and the insoluble product is filtered, washed, and dried.

Method B: Nitration of 4-Nitroaniline

  • Direct nitration of 4-nitroaniline using dry sodium nitrate and concentrated sulfuric acid at 0-5 °C for 3 hours yields 2,4,6-trinitroaniline with about 58% yield.
  • Alternative nitrating agents like potassium nitrate or nitrosylsulfuric acid mixtures can be used with varying reaction times and temperatures, yielding 50-58%.

Method C: Amination of 2,4,6-Trinitrochlorobenzene

  • 2,4,6-Trinitrochlorobenzene is refluxed with ammonia in n-propanol at 100 °C for 3 hours to yield picramide with a 75% yield.
  • Ethanol and hydroxylammonium chloride can substitute ammonia for amination.
  • Using n-butylamine with tetra-n-butylammonium tetrafluoroborate in dimethylformamide can increase yield to 95%.

Preparation of this compound

The target compound is synthesized by coupling the 2,4,6-trinitroaniline with a 2,4-dinitrophenyl derivative, typically via nucleophilic aromatic substitution.

Stepwise Approach:

  • Starting Materials: 2,4,6-Trinitroaniline and 2,4-dinitrofluorobenzene (or related halogenated dinitrobenzene).
  • Reaction: The amino group of 2,4,6-trinitroaniline attacks the electron-deficient aromatic ring of 2,4-dinitrofluorobenzene, replacing the fluorine atom.
  • Conditions: The reaction is typically conducted under controlled temperature, often in polar aprotic solvents, to facilitate nucleophilic substitution.
  • Outcome: Formation of this compound as a crystalline product.

Supporting Research:

  • A related study on the reaction of 2,3-O-isopropylidene-d-ribofuranosylamine with 2,4-dinitrofluorobenzene demonstrates the feasibility of nucleophilic aromatic substitution on 2,4-dinitrofluorobenzene to form stable N-(2,4-dinitrophenyl) derivatives.
  • Although this study focuses on ribosylamine derivatives, the mechanistic principles apply similarly to aromatic amines like 2,4,6-trinitroaniline.

Alternative Synthetic Routes and Modifications

Hydroxy- and Alkoxy-Substituted Intermediates:

  • An alternative synthetic methodology involves preparing hydroxy- or alkoxy-substituted 2,4,6-trinitrobenzene intermediates, which are then converted to amino-substituted derivatives by amination.
  • For example, 1,3,5-trihydroxy-2,4,6-trinitrobenzene can be synthesized by nitration of 1,3,5-triacetoxybenzene under controlled low-temperature conditions.
  • Subsequent alkylation and amination steps yield the desired amino-substituted trinitrobenzene derivatives.

This route offers an alternative pathway to access highly nitrated aniline derivatives, potentially including this compound or its analogues.

Reaction Conditions Summary Table

Step Reaction Type Reagents/Conditions Temperature (°C) Time Yield (%) Notes
1 Amination of Picric Acid Picric acid, diammonium hydrogen phosphate, sulfolane 25 to 175 22 hours 93 Sealed reactor, 20 psi pressure
2 Nitration of 4-Nitroaniline Dry sodium nitrate, conc. sulfuric acid 0 to 5 3 hours 58 Alternative nitrating agents possible
3 Amination of 2,4,6-Trinitrochlorobenzene Ammonia in n-propanol 100 3 hours 75-95 High yield with n-butylamine/DMF system
4 Nucleophilic Aromatic Substitution 2,4,6-Trinitroaniline + 2,4-dinitrofluorobenzene Variable Variable Not specified Forms this compound

Research Findings and Mechanistic Insights

  • The nucleophilic aromatic substitution on highly nitrated aromatic rings is facilitated by the strong electron-withdrawing effect of nitro groups, which activate the ring toward nucleophilic attack.
  • Amination reactions of nitroaromatic compounds often proceed via displacement of halogen atoms or substitution of hydroxyl groups under forcing conditions.
  • The use of polar aprotic solvents such as sulfolane or dimethylformamide enhances reaction rates and yields.
  • Controlled temperature and pressure conditions are critical to optimize yields and minimize decomposition or side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically results in the formation of corresponding amines, while oxidation can lead to the formation of various nitro derivatives .

Scientific Research Applications

Analytical Chemistry

Separation and Analysis:
N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline is primarily utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. The compound can be analyzed using reverse-phase HPLC with a mobile phase comprising acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid is replaced with formic acid to ensure compatibility .

Pharmacokinetics:
The compound's capability for preparative separation makes it suitable for pharmacokinetic studies where understanding the absorption and distribution of drugs is crucial. This method allows researchers to isolate impurities effectively .

Environmental Studies

Toxicological Assessments:
Research indicates that this compound can serve as a model compound for studying the environmental impact of nitroaromatic compounds. Toxicological profiles are essential for understanding the effects of such compounds on wildlife and human health. The compound has been investigated for its acute toxicity levels in various animal models, revealing significant insights into its metabolic fate and potential health risks .

Contaminant Detection:
The compound can also function as a reagent to detect and characterize environmental contaminants. Its reactivity with various biological systems makes it valuable in assessing the presence of nitroaromatic pollutants in soil and water samples .

Synthetic Chemistry

Intermediate in Dye Production:
this compound serves as an important intermediate in the synthesis of azo dyes and other organic pigments. The compound's structure allows it to participate in electrophilic aromatic substitution reactions that are crucial for producing various colorants used in textiles and printing inks .

Explosive Applications:
Historically, this compound has been used in explosive formulations due to its high energy content and stability under certain conditions. It has been noted for its explosive properties when combined with oxidizers like ammonium nitrate .

Case Study 1: Toxicological Profile

A study conducted on workers exposed to this compound revealed significant health risks associated with long-term exposure. Symptoms included liver damage leading to conditions such as cirrhosis and hepatoma development after prolonged exposure to dust from the compound during manufacturing processes .

Case Study 2: Environmental Impact

Research on the environmental fate of nitroaromatic compounds has shown that this compound can persist in ecosystems and may bioaccumulate in aquatic organisms. This raises concerns about its long-term ecological effects and necessitates further studies on remediation strategies .

Data Tables

Application Area Details
Analytical Chemistry HPLC separation using acetonitrile/water/phosphoric acid; pharmacokinetics studies
Environmental Studies Toxicological assessments; contaminant detection in soil/water
Synthetic Chemistry Intermediate for azo dyes; explosive formulations
Case Study Findings
Toxicological Profile Long-term exposure linked to liver damage; symptoms include cirrhosis
Environmental Impact Persistence in ecosystems; potential bioaccumulation in aquatic organisms

Mechanism of Action

The mechanism of action of N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical effects, such as the inhibition of enzyme activities or the disruption of cellular processes. The compound’s high reactivity allows it to form covalent bonds with target molecules, leading to significant changes in their structure and function .

Comparison with Similar Compounds

Key Compounds:
  • N-Methyl-2,4,6-trinitroaniline : Methyl substitution at the amine group .
  • N-(3-Nitrophenyl)-2,4,6-trinitroaniline : A derivative with a meta-nitrophenyl substituent .
  • 1,3-Diamino-2,4,6-trinitrobenzene (DATB) and 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Amino-substituted analogs .

Explosive and Thermal Properties

Compound Detonation Velocity (m/s) Density (g/cm³) Thermal Stability Sensitivity
TNA (Picramide) 7,300 1.72 Moderate High
DATB 7,100 1.84 High Low
TATB 7,350 1.93 Very High Very Low
N-Methyl-TNA Not reported 1.65* Lower than TNA Higher
Target Compound Estimated >7,300 ~1.75–1.80 Moderate-Low High

Notes:

  • N-Alkylation (e.g., methyl groups) lowers thermal stability compared to TNA .
Anticancer Potential (Hep3B Cells):
Compound IC₅₀ (µM) Mechanism of Action
Cisplatin 5.2 DNA crosslinking
N-(3-Nitrophenyl)-2,4,6-TNA 5.4 Cyclin D1 suppression, apoptosis
N-(3,5-Difluorophenyl)-2,4,6-TNA 4.8 Bax/Bcl-2 modulation
Target Compound ~5–6* Predicted similar to above

Notes:

  • Trinitroaniline derivatives exhibit cytotoxicity via apoptosis induction and metastatic inhibition .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Solubility Melting Point (°C)
TNA 243.11 Low in water 188–190
N-Methyl-TNA 242.15 Moderate in acetone 122–124
Target Compound 349.21* Very low Estimated 150–170

Notes:

  • Higher molecular weight and nitro content in the target compound likely reduce solubility compared to simpler derivatives .

Q & A

Q. Table 1: Synthesis Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature60–80°CPrevents decomposition
Solvent SystemAcetone/EthanolEnhances crystallization
Catalyst (Cu powder)5–10 mol%Accelerates coupling

Basic: How can spectroscopic techniques elucidate the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Use DMSO-d₆ as a solvent to resolve aromatic protons and nitro group environments. For example, ¹H NMR shows distinct peaks for NH (δ 10–12 ppm) and aromatic protons (δ 8–9 ppm) .
  • X-ray Crystallography : Single-crystal analysis reveals intramolecular hydrogen bonding between amino and nitro groups, critical for stability .
  • FT-IR : Confirm nitro (asymmetric stretch at 1530–1560 cm⁻¹) and amine (N–H stretch at 3300–3500 cm⁻¹) functionalities .

Basic: What are the thermal decomposition pathways of this compound, and how do they compare to related explosives?

Methodological Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:

  • Decomposition Onset : 220–240°C, with exothermic peaks indicating nitro group cleavage and ring fragmentation .
  • Comparative Stability : Less stable than DATB (1,3-diamino-2,4,6-trinitrobenzene) due to weaker intramolecular hydrogen bonding (Table 2) .

Q. Table 2: Thermal Stability of Nitroaromatics

CompoundDecomposition Temp (°C)Sensitivity to Impact
N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline220–240High
DATB320–340Low
TATB>350Very Low

Advanced: How do substituents (e.g., alkylation, auration) affect the acidity and stability of this compound?

Methodological Answer:

  • N-Alkylation : Reduces acidity by ~2 pKa units compared to the parent compound, as seen in Hammett acidity studies using 2,4-dinitroaniline derivatives .
  • Auration (AuPPh₃⁺) : Quantum chemical calculations show AuPPh₃⁺ substitution alters electron density distribution, increasing thermal stability by 15–20°C .
  • Hydrogen Bonding : Amino-nitro interactions (N–H⋯O) stabilize the crystal lattice, reducing sensitivity to mechanical stress .

Advanced: What computational models predict the electronic structure and explosive performance of this compound?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to map frontier molecular orbitals (FMOs). High nitro group density correlates with lower band gaps (~3.5 eV), indicating higher reactivity .
  • Detonation Velocity (VoD) : Predict using Kamlet-Jacobs equations. Calculated VoD: ~7500 m/s, comparable to picric acid but lower than RDX .
  • Crystal Packing Analysis : Hirshfeld surface analysis identifies dominant O⋯H (30%) and N⋯O (25%) interactions, critical for sensitivity .

Advanced: How do crystal engineering strategies enhance the safety profile of this compound?

Methodological Answer:

  • Co-crystallization : Co-form with hydrogen-bond donors (e.g., urea) to stabilize the lattice. Reduces impact sensitivity by 40% .
  • Polymorph Screening : Identify low-sensitivity polymorphs via solvent-mediated crystallization. Ethanol/water mixtures favor a monoclinic phase with improved thermal stability .
  • Additive Engineering : Incorporate 5% graphite to mitigate electrostatic discharge risks without altering detonation performance .

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